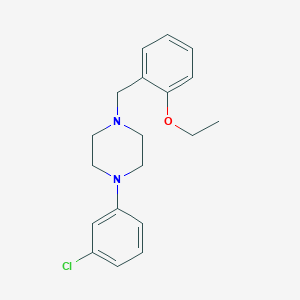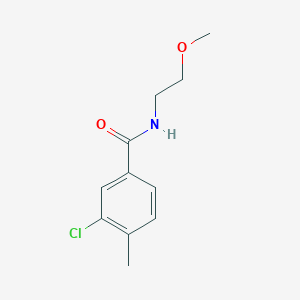
1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the piperazine class of compounds. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. TFMPP has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being studied. In
作用機序
The exact mechanism of action of 1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1B and 5-HT2A receptors. This results in increased levels of serotonin in the brain, which can lead to changes in mood, perception, and behavior. 1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine may also affect the release and uptake of other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rats. 1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine has also been found to produce anxiety-like behavior in mice and to enhance the effects of other psychoactive drugs such as MDMA. In humans, 1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine has been reported to produce mild euphoria, altered perception of time, and changes in visual perception.
実験室実験の利点と制限
1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful tool for studying the effects of serotonin agonists on the central nervous system. However, 1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine has a short half-life and is rapidly metabolized, which can make it difficult to study its long-term effects. In addition, 1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine has been found to have a narrow therapeutic window, which means that it can easily produce adverse effects at high doses.
将来の方向性
There are several future directions for research on 1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine. One area of interest is the development of new drugs that target the serotonin 5-HT1B and 5-HT2A receptors for the treatment of mood disorders such as depression and anxiety. Another area of research is the study of the long-term effects of 1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine on the brain and behavior, particularly in relation to addiction and cognitive impairment. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine, including its metabolism and interactions with other drugs.
合成法
1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine can be synthesized by reacting 1-(3-chlorophenyl)piperazine with 2-ethoxybenzyl chloride in the presence of a base such as sodium carbonate. The reaction produces 1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine as a white crystalline powder with a melting point of 183-184°C. The purity of 1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine can be improved by recrystallization from a suitable solvent.
科学的研究の応用
1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been found to have agonistic activity at the serotonin 5-HT1B and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(3-chlorophenyl)-4-(2-ethoxybenzyl)piperazine has also been shown to have affinity for the dopamine D2 receptor and the alpha-2 adrenergic receptor.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-[(2-ethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-2-23-19-9-4-3-6-16(19)15-21-10-12-22(13-11-21)18-8-5-7-17(20)14-18/h3-9,14H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYBWNVWGOXABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5'-[1,2-phenylenebis(oxymethylene)]bis(4-bromo-3-methylisoxazole)](/img/structure/B4977425.png)

![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977438.png)
![3-(4-methoxybenzyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977448.png)
![3-({[(1-{[(benzyloxy)carbonyl]amino}-2,2,2-trichloroethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977449.png)

![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide hydrobromide](/img/structure/B4977475.png)
![N-benzyl-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4977481.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977484.png)
![1-(2-chlorophenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4977492.png)

![2-(5-{[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4977512.png)